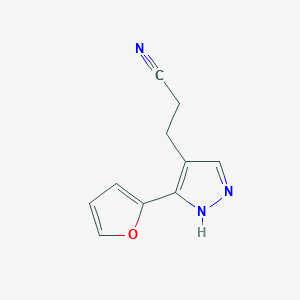
3-(3-(フラン-2-イル)-1H-ピラゾール-4-イル)プロパンニトリル
説明
The compound “3-{[(furan-2-yl)methyl]amino}propanenitrile” has a CAS Number: 6788-68-7 and a molecular weight of 150.18 . It’s a liquid at room temperature .
Synthesis Analysis
A method of synthesis of 3-aryl-3-(furan-2-yl)propenoic acid derivatives has been developed based on hydroarylation of the carbon–carbon double bond of 3-(furan-2-yl)propenoic acids and their esters by arenes under superelectrophilic activation conditions in neat triflic acid TfOH .Molecular Structure Analysis
The molecular structure of related compounds has been studied using NMR and DFT . For example, the C7–N1 distance in one related compound indicates a C–N triple bond .科学的研究の応用
私は、「3-(3-(フラン-2-イル)-1H-ピラゾール-4-イル)プロパンニトリル」の具体的な科学研究用途を調べるために検索を行いましたが、入手可能な情報では、6〜8のユニークな用途が明確に示されていません。ただし、言及されている注目すべき用途の1つは、特定の濃度での酵母様真菌カンジダ・アルビカンスの増殖を阻害する可能性です .
作用機序
Target of Action
Furan derivatives have been reported to exhibit a wide range of biological activities, suggesting that they may interact with multiple targets .
Mode of Action
Furan derivatives are known to be reactive electrophilic species, which suggests that they might interact with their targets through electrophilic substitution reactions .
Biochemical Pathways
Furan derivatives have been reported to exhibit antimicrobial activity, suggesting that they may interfere with the biochemical pathways essential for the growth and survival of microorganisms .
Pharmacokinetics
Furan derivatives are known to improve the pharmacokinetic characteristics of lead molecules, optimizing solubility and bioavailability parameters .
Result of Action
Furan derivatives have been reported to demonstrate good antimicrobial activity against yeast-like fungi candida albicans, escherichia coli, and staphylococcus aureus .
Action Environment
The synthesis of furan derivatives is known to be influenced by environmental conditions, such as the presence of a brønsted superacid .
生化学分析
Biochemical Properties
3-(3-(furan-2-yl)-1H-pyrazol-4-yl)propanenitrile plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within cells . The compound’s interaction with proteins often involves binding to active sites, leading to inhibition or activation of enzymatic activity . These interactions are crucial for understanding the compound’s potential therapeutic applications.
Cellular Effects
The effects of 3-(3-(furan-2-yl)-1H-pyrazol-4-yl)propanenitrile on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . Studies have shown that this compound can induce apoptosis in certain cancer cell lines, such as the A549 lung carcinoma cells . This apoptotic effect is mediated through the activation of specific signaling pathways and changes in gene expression that promote cell death. Additionally, the compound affects cellular metabolism by altering the activity of key metabolic enzymes .
Molecular Mechanism
At the molecular level, 3-(3-(furan-2-yl)-1H-pyrazol-4-yl)propanenitrile exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation . For example, the compound has been shown to inhibit the activity of certain kinases, which are enzymes that play a critical role in cell signaling . This inhibition disrupts signaling pathways, resulting in altered cellular responses. Furthermore, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The stability and degradation of 3-(3-(furan-2-yl)-1H-pyrazol-4-yl)propanenitrile in laboratory settings are important factors to consider. Over time, the compound may undergo degradation, leading to changes in its biochemical activity . Long-term studies have shown that the compound’s effects on cellular function can vary depending on its stability and the duration of exposure . In vitro and in vivo studies have demonstrated that prolonged exposure to the compound can result in sustained changes in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of 3-(3-(furan-2-yl)-1H-pyrazol-4-yl)propanenitrile vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-cancer activity . At higher doses, toxic or adverse effects may be observed . These effects include damage to vital organs and disruption of normal physiological processes. Understanding the dosage-dependent effects of the compound is crucial for its potential therapeutic applications.
Metabolic Pathways
3-(3-(furan-2-yl)-1H-pyrazol-4-yl)propanenitrile is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism . The compound can affect metabolic flux and alter the levels of metabolites within cells . For instance, it may inhibit enzymes involved in glycolysis, leading to changes in glucose metabolism . These metabolic effects are important for understanding the compound’s overall impact on cellular function.
Transport and Distribution
The transport and distribution of 3-(3-(furan-2-yl)-1H-pyrazol-4-yl)propanenitrile within cells and tissues are mediated by specific transporters and binding proteins . The compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . Its localization within cells can influence its activity and function. For example, accumulation of the compound in the nucleus may enhance its effects on gene expression .
Subcellular Localization
The subcellular localization of 3-(3-(furan-2-yl)-1H-pyrazol-4-yl)propanenitrile is critical for its activity. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it can affect mitochondrial function and induce apoptosis . Understanding the subcellular localization of the compound provides insights into its mechanism of action and potential therapeutic applications.
特性
IUPAC Name |
3-[5-(furan-2-yl)-1H-pyrazol-4-yl]propanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O/c11-5-1-3-8-7-12-13-10(8)9-4-2-6-14-9/h2,4,6-7H,1,3H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJERIVKXXXVWKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=C(C=NN2)CCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





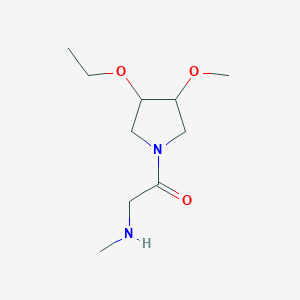
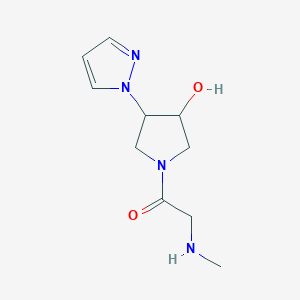
![4-Methoxy-1-oxa-8-azaspiro[5.5]undecane](/img/structure/B1491970.png)
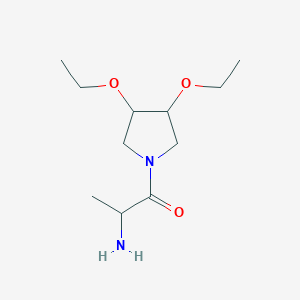
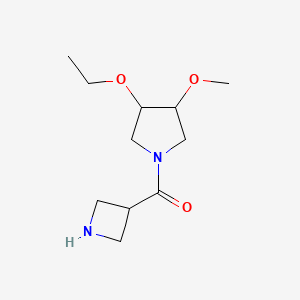
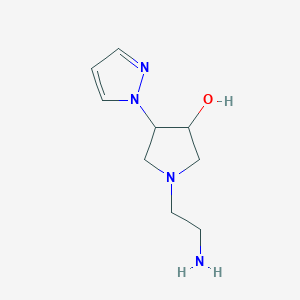

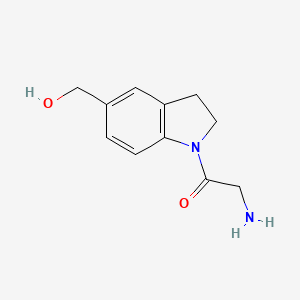

![(6-(thiophen-3-yl)-5,6-dihydro-8H-imidazo[5,1-c][1,4]oxazin-1-yl)methanamine](/img/structure/B1491980.png)
![6-(thiophen-2-yl)-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-carboxylic acid](/img/structure/B1491982.png)
![(6-(thiophen-2-yl)-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-2-yl)methanol](/img/structure/B1491983.png)